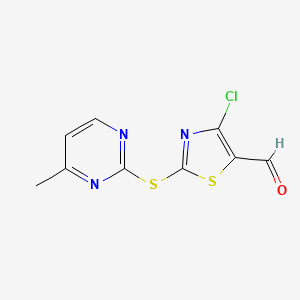![molecular formula C22H14O8 B3030570 [1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid CAS No. 921619-89-8](/img/structure/B3030570.png)
[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid
Descripción general
Descripción
[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid (TPTC) is a multifunctional organic compound that serves as a building block for various coordination polymers and organic materials. It is characterized by a terphenyl backbone with four carboxylic acid groups at the 3, 3'', 5, and 5'' positions. This structure allows for versatile interactions and the formation of complex structures with potential applications in sensing, magnetism, and liquid crystal technology.
Synthesis Analysis
The synthesis of TPTC-based compounds involves various methodologies, including solvothermal synthesis, as demonstrated in the preparation of coordination polymers with cadmium, cobalt, and manganese . Another approach includes the Suzuki coupling method, which was used to synthesize 4''-alkoxy-1,1':4',1''-terphenyl-4-carboxylic acids, important intermediates for antifungal agents . Additionally, the Stevens rearrangement of quaternary ammonium salts has been employed to produce 4-bromo and 4-methyl substituted terphenyls .
Molecular Structure Analysis
The molecular structure of TPTC derivatives has been extensively studied using techniques such as FTIR spectroscopy and X-ray diffraction. The terphenyl moiety provides a rigid, planar structure that can influence the overall molecular conformation and packing in the solid state. For instance, the molecular structure of certain terphenyl-containing carboxylic acids has been analyzed to understand their role in the oligomerization of aryl vinyl ketones .
Chemical Reactions Analysis
TPTC and its derivatives participate in various chemical reactions, including the formation of coordination polymers where the carboxylic acid groups bind to metal ions, creating extended networks . The terphenyl core can also undergo transformations such as cis-trans isomerization and the opening of vinyl double bonds upon heating . Furthermore, the presence of substituents like fluorine can significantly alter the reactivity and stability of the terphenyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of TPTC derivatives are diverse and depend on the specific substituents and the nature of the compound. Coordination polymers based on TPTC exhibit interesting magnetic properties and selective ion sensing capabilities . The photoluminescence properties of these compounds are also noteworthy, with some displaying strong fluorescent emission in the visible region . In the realm of liquid crystals, the introduction of fluorine and other substituents on the terphenyl core can lead to the stabilization of nematic phases and the formation of smectic phases .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Carboxylic acids, due to their ability to form hydrogen bonds, play a significant role in supramolecular chemistry, which involves the study of systems formed by multiple molecules interacting through non-covalent bonds. For example, benzene-1,3,5-tricarboxamide derivatives are known for their ability to self-assemble into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding, showcasing the versatility of carboxylic acid derivatives in supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Biological Activity
Carboxylic acids also exhibit various biological activities, making them of interest in the field of medicinal chemistry. The structure-activity relationship (SAR) studies of carboxylic acids like benzoic acid, cinnamic acid, and their hydroxylated derivatives show that the presence of hydroxyl groups significantly influences their antioxidant, antimicrobial, and cytotoxic activities. This highlights the potential of carboxylic acids and their derivatives in developing new pharmaceuticals and understanding their mechanisms of action (Godlewska-Żyłkiewicz et al., 2020).
Material Science
In material science, dicarboxylic acids, a class of compounds related to the query compound, serve as building blocks for the synthesis of polymers such as nylons. Medium-chain dicarboxylic acids (MDCAs), for instance, are crucial for producing nylon materials, highlighting the importance of carboxylic acid derivatives in developing sustainable and biodegradable materials (Li et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of H4TPTC is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially inhibiting its function
Propiedades
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-1-2-12(4-3-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCSLVYEWMDWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677375 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921619-89-8 | |
| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 921619-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is [1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid (H4TPTC) primarily used for in scientific research?
A1: H4TPTC is widely employed as an organic linker in the construction of metal-organic frameworks (MOFs) [, , , , , , , , , , , , , , ]. These materials are of significant interest for various applications due to their unique properties, including porosity, luminescence, and catalytic activity.
Q2: How does the structure of H4TPTC contribute to its use in MOF synthesis?
A2: H4TPTC possesses four carboxylate groups that can readily coordinate to metal ions, leading to the formation of stable MOF structures [, , , , , , , , , , , , , , ]. The rigid terphenyl core of H4TPTC further contributes to the formation of porous frameworks with well-defined channels.
Q3: What are some notable structural characteristics of H4TPTC?
A3: H4TPTC is a tetracarboxylic acid with a molecular formula of C22H14O8 and a molecular weight of 406.36 g/mol. The molecule features a central terphenyl unit, which provides rigidity, and four carboxylate groups (-COOH) located at the 3, 3″, 5, and 5″ positions, enabling coordination with metal ions during MOF synthesis.
Q4: Can the properties of H4TPTC-based MOFs be modified?
A4: Yes, researchers can fine-tune the properties of H4TPTC-based MOFs by introducing various substituents onto the terphenyl core. For instance, incorporating methoxy groups enhances gas uptake and selectivity [], while amino functionalization enables the detection of fluoride ions [] and improves catalytic activity in Knoevenagel condensation reactions [].
Q5: What types of MOF structures have been synthesized using H4TPTC?
A5: H4TPTC has been used to create diverse MOF architectures, including one-dimensional, two-dimensional, and three-dimensional frameworks []. The specific topology and dimensionality of the resulting MOF depend on factors like the metal ion used, the presence of auxiliary ligands, and the synthesis conditions.
Q6: What are the applications of H4TPTC-based MOFs in catalysis?
A6: H4TPTC-based MOFs have shown promising catalytic activity in various reactions. For example, they have been successfully employed in CO2 cycloaddition with epoxides [], Knoevenagel condensation reactions [], and the conversion of aziridines and CO2 into cyclic carbonates [].
Q7: How does the presence of open metal sites in H4TPTC-based MOFs affect their catalytic properties?
A7: Open metal sites within H4TPTC-based MOFs serve as active centers for catalytic reactions. For example, in CO2 cycloaddition, open metal sites can activate both the epoxide and CO2 molecules, facilitating the reaction [].
Q8: Have H4TPTC-based MOFs been explored for gas adsorption and separation?
A8: Yes, H4TPTC-based MOFs have demonstrated potential in gas adsorption and separation applications. For instance, a nitro-decorated H4TPTC-based MOF exhibited high selectivity for CO2 over CH4 and N2 [], highlighting its potential for carbon capture and natural gas purification.
Q9: Can H4TPTC-based MOFs be used for sensing applications?
A9: Absolutely. H4TPTC-based MOFs, particularly those incorporating lanthanide ions, exhibit luminescent properties that can be exploited for sensing applications. Examples include ratiometric fluorescent sensors for temperature [, ], fluoride ions [], atorvastatin [], and nitro-explosives [].
Q10: What is the impact of incorporating different lanthanide ions into H4TPTC-based MOFs?
A10: The incorporation of different lanthanide ions allows for tailoring the luminescent properties of H4TPTC-based MOFs [, ]. For instance, Eu3+ doped MOFs exhibit red emission, while Tb3+ doped ones emit green light. Combining different lanthanides enables the creation of ratiometric sensors, where the intensity ratio of two emission peaks changes with temperature or analyte concentration.
Q11: Are there any studies on the stability of H4TPTC-based MOFs?
A11: Yes, researchers have investigated the stability of H4TPTC-based MOFs under various conditions. Notably, some H4TPTC-based MOFs exhibit good water stability, which is crucial for applications in aqueous environments [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




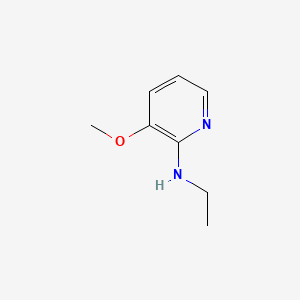
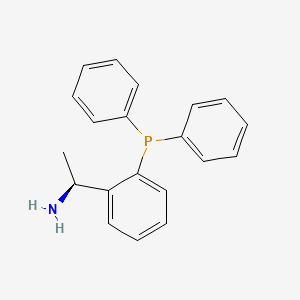

![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)
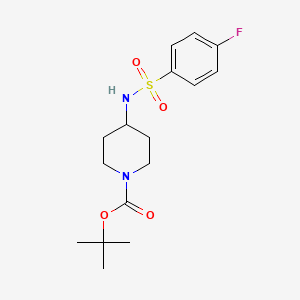
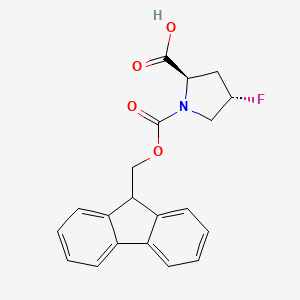

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)



